REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:10][CH2:11][CH2:12]O.Br>ClCCl>[BrH:10].[Br:10][CH2:11][CH2:12][NH:9][CH:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
76.61 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
286.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
51 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 51° C. for 50 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to react at 126° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction by-product, was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 350 ml of isopropyl alcohol
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
this solution was cooled to 10° C.
|
Type
|
WAIT
|
Details
|
to stand for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
50 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Br.BrCCNC(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.9 g | |
YIELD: PERCENTYIELD | 66.2% | |
YIELD: CALCULATEDPERCENTYIELD | 109.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:10][CH2:11][CH2:12]O.Br>ClCCl>[BrH:10].[Br:10][CH2:11][CH2:12][NH:9][CH:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
76.61 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
286.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
51 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 51° C. for 50 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to react at 126° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction by-product, was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 350 ml of isopropyl alcohol
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
this solution was cooled to 10° C.
|
Type
|
WAIT
|
Details
|
to stand for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
50 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Br.BrCCNC(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.9 g | |
YIELD: PERCENTYIELD | 66.2% | |
YIELD: CALCULATEDPERCENTYIELD | 109.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |